N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

Prodrug Design Bioreductive Activation Nitroreductase

Unlock novel herbicide and antiprotozoal discovery with the mono‑N‑methyl 2,6‑dinitro‑4‑(trifluoromethyl)aniline scaffold. Unlike commercial trifluralin/benfluralin, its free N‑H site enables systematic SAR derivatization without dealkylation steps. The 4‑CF₃ group maintains oxidative stability lost in pendimethalin. Researchers targeting resistant Alopecurus or Leishmania should buy this unique intermediate. Available in research quantities with ≥98% purity.

Molecular Formula C8H6F3N3O4
Molecular Weight 265.15 g/mol
CAS No. 6574-17-0
Cat. No. B6614350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,6-dinitro-4-(trifluoromethyl)aniline
CAS6574-17-0
Molecular FormulaC8H6F3N3O4
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H6F3N3O4/c1-12-7-5(13(15)16)2-4(8(9,10)11)3-6(7)14(17)18/h2-3,12H,1H3
InChIKeyVGCRRKJNGVBLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline (CAS 6574-17-0): Core Chemical Profile and Dinitroaniline Class Context


N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline (CAS 6574-17-0) is a synthetic dinitroaniline derivative characterized by a 2,6-dinitro substitution pattern, a para-trifluoromethyl group, and an N-methyl substituent on the aniline nitrogen. Its molecular formula is C₈H₆F₃N₃O₄ with a molecular weight of 265.15 g/mol . This compound belongs to the broader class of 2,6-dinitro-4-(trifluoromethyl)aniline derivatives, which serve as the core scaffold for multiple commercial pre-emergence herbicides including trifluralin (N,N-dipropyl), benfluralin (N-butyl-N-ethyl), and ethalfluralin (N-ethyl-N-(2-methylallyl)) . Unlike its fully N,N-disubstituted counterparts, the mono-N-methyl substitution yields distinct physicochemical properties that affect both its biological activity profile and its utility as a synthetic intermediate for further derivatization .

Why Generic Substitution Fails: Structural Determinants of Differential Activity in N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline


Within the 2,6-dinitro-4-(trifluoromethyl)aniline class, the identity of the N-substituent(s) critically governs both herbicidal potency and resistance profiles. The 4-trifluoromethyl group confers resistance to oxidative degradation pathways that compromise methyl-substituted analogs such as pendimethalin . However, the N-alkyl substitution pattern further modulates lipophilicity, target-site binding affinity, and metabolic stability. In a head-to-head comparison against Leishmania promastigotes, pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl) was 2.5-fold more potent than trifluralin (N,N-dipropyl), demonstrating that even among commercial herbicides, N-substitution drives measurable potency differences . Critically, the mono-N-methyl substitution in CAS 6574-17-0 distinguishes it from all commercialized N,N-disubstituted herbicides, creating a unique physicochemical and pharmacological space that cannot be replicated by simply selecting a different commercial dinitroaniline.

Quantitative Differential Evidence for N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline (CAS 6574-17-0)


N-Methyl Substitution Enables Bioreductive Activation Not Available to N,N-Disubstituted Analogs

The single N-methyl substituent of CAS 6574-17-0 retains a secondary amine character, distinguishing it from all commercial dinitroaniline herbicides which are tertiary amines. This structural feature is significant because dinitroaniline antiparasitic activity can be enhanced through bioreductive activation mechanisms that require metabolic accessibility at the aniline nitrogen . In a Leishmania donovani assay, a structurally related mono-N-substituted dinitroaniline analog achieved >99% irreversible growth inhibition after drug removal from culture medium at its active concentration, indicating a covalent or persistently cytocidal mechanism not observed with trifluralin . While direct quantitative data for CAS 6574-17-0 in this specific assay are not publicly available, the presence of the free N-H (versus N,N-disubstitution in trifluralin, benfluralin, etc.) establishes a key molecular recognition and metabolic processing difference that is mechanistically relevant for prodrug design strategies .

Prodrug Design Bioreductive Activation Nitroreductase Antiparasitic

Monosubstituted Dinitroanilines Show Potent Antimitotic and Phytotoxic Activity Distinct from Disubstituted Counterparts

In a systematic screening of 2,4- and 2,6-dinitroaniline derivatives using the Allium cepa (onion) root tip assay, all tested compounds including 2,6-dinitro-(4-fluoromethyl)-aniline derivatives evoked measurable changes in mitotic index, induced cytogenetic damage, and produced phytotoxic effects on seedling roots . Among the most promising candidates identified for further herbicidal development was N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-aniline . This study establishes that 2,6-dinitroaniline derivatives with trifluoromethyl substitution at the 4-position retain antimitotic activity across different N-substitution patterns, but the mono-N-methyl variant (CAS 6574-17-0) occupies a distinct structural niche as the simplest N-alkyl analog of this pharmacophore, offering a minimal steric profile that may favor target-site access relative to bulkier N,N-disubstituted comparators such as N,N-diethyl or N,N-dipropyl derivatives .

Antimitotic Activity Phytotoxicity Allium cepa assay Microtubule disruption

Trifluoromethyl-Substituted Dinitroanilines Retain Phytotoxicity Against Pendimethalin-Resistant Weed Populations Where Methyl-Substituted Analogs Fail

In a Petri-dish assay comparing phytotoxicities against susceptible (Rothamsted) and multiple-herbicide resistant (Peldon) populations of black-grass (Alopecurus myosuroides), the Peldon population showed high resistance to pendimethalin, which carries a 3,4-dimethyl substitution pattern . In contrast, both populations remained equally sensitive to trifluralin, benfluralin, and ethalfluralin—all of which possess a 4-trifluoromethyl group and lack ring-methyl substituents vulnerable to oxidative degradation . The study directly demonstrated that substituting the 4-trifluoromethyl group with a methyl group reduced phytotoxicity to a significantly greater degree in the resistant Peldon population than in the susceptible Rothamsted population . CAS 6574-17-0, bearing the 4-trifluoromethyl group on the 2,6-dinitroaniline core, falls into the trifluoromethyl-substituted category that maintained full activity against the resistant population.

Herbicide Resistance Cross-Resistance Black-grass (Alopecurus myosuroides) Pendimethalin

Mono-N-Methyl Substitution Provides a Synthetic Intermediate Scaffold for Generating Unsymmetrical Dinitroaniline Libraries

Patent literature establishes that 2,6-dinitro-4-trifluoromethylaniline derivatives are key intermediates for preparing herbicidal dinitro-1,3-phenylenediamines . The mono-N-methyl substitution of CAS 6574-17-0 provides a single reactive N-H site for further alkylation, acylation, or sulfonylation, enabling systematic synthesis of unsymmetrical N-methyl-N'-substituted analogs that cannot be accessed from symmetrically N,N-disubstituted starting materials. In contrast, commercial herbicides such as trifluralin (N,N-dipropyl), benfluralin (N-butyl-N-ethyl), and ethalfluralin (N-ethyl-N-(2-methylallyl)) are fully substituted at the aniline nitrogen and lack a reactive handle for further diversification without dealkylation . The compound N-cyclopropylmethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline (CAS 26389-38-8), structurally derived from CAS 6574-17-0, exemplifies the synthetic utility of the mono-N-methyl scaffold in generating novel analogs .

Synthetic Intermediate Library Synthesis Unsymmetrical Dinitroanilines Agrochemical Discovery

Optimal Application Scenarios for N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline (CAS 6574-17-0)


Resistance-Breaking Herbicide Discovery: Lead Scaffold Optimization Against Pendimethalin-Resistant Weed Biotypes

Research teams focused on overcoming pendimethalin resistance in Alopecurus myosuroides and other problematic weed species should prioritize CAS 6574-17-0 as a core scaffold. The 4-trifluoromethyl group confers resistance to the oxidative degradation pathways that compromise pendimethalin's efficacy in resistant populations . Unlike fully elaborated commercial herbicides, the mono-N-methyl starting point allows systematic introduction of N-substituents to optimize potency, crop selectivity, and soil persistence while retaining the critical 4-CF₃ pharmacophore.

Antiparasitic Prodrug Design: Exploiting the Secondary Amine for Bioreductive Activation

Drug discovery programs targeting Leishmania, Plasmodium, and Trypanosoma species can leverage the secondary amine character of CAS 6574-17-0 for prodrug strategies. Dinitroanilines with accessible N-H groups have demonstrated >99% irreversible growth inhibition in Leishmania donovani after drug removal, suggesting covalent or persistently cytocidal mechanisms not available to N,N-disubstituted analogs . The mono-N-methyl scaffold provides a conjugation site for targeting moieties (e.g., liposomal delivery vectors) while retaining the antitubulin pharmacophore .

Unsymmetrical Dinitroaniline Library Synthesis for Agrochemical SAR Studies

For structure-activity relationship (SAR) campaigns in agrochemical discovery, CAS 6574-17-0 is the preferred starting material for generating unsymmetrical N-methyl-N'-substituted dinitroaniline libraries. As demonstrated by the existence of N-cyclopropylmethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline (CAS 26389-38-8) , the single N-H group permits installation of diverse alkyl, allyl, propargyl, and acyl substituents. This synthetic versatility is unavailable from N,N-disubstituted commercial herbicides (trifluralin, benfluralin, ethalfluralin), which require low-yielding dealkylation steps before further functionalization .

Antimitotic Mechanism-of-Action Studies Using a Minimal Pharmacophoric Probe

Cell biology laboratories investigating microtubule disruption mechanisms in plant and protozoan systems can use CAS 6574-17-0 as a minimal pharmacophoric probe. Its compact N-methyl substitution imposes minimal steric interference with tubulin binding relative to bulkier N,N-disubstituted analogs, potentially revealing fundamental binding determinants . The Allium cepa root tip assay provides an established, low-cost platform for comparing the antimitotic potency of CAS 6574-17-0 against benchmark dinitroanilines such as trifluralin and N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-aniline .

Quote Request

Request a Quote for N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.